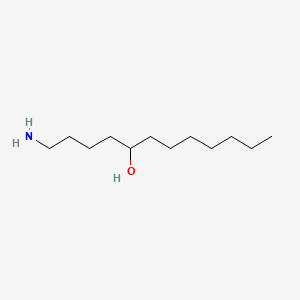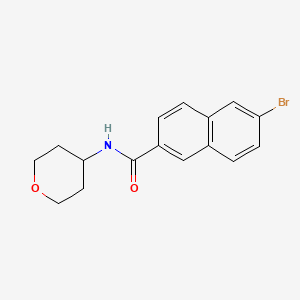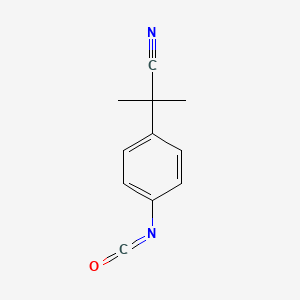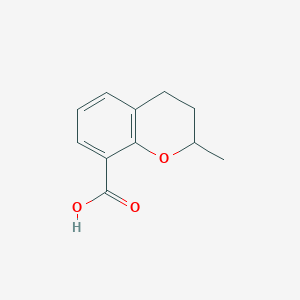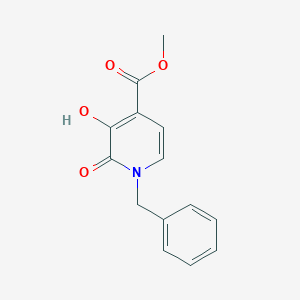
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a benzyl group, a hydroxy group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-benzyl-3-oxo-2-oxopyridine-4-carboxylate.
Reduction: Formation of 1-benzyl-3-hydroxy-2-hydroxypyridine-4-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-benzyl-3-oxo-2-oxopyridine-4-carboxylate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 1-benzyl-3-hydroxy-2-hydroxypyridine-4-carboxylate: Similar structure but with an additional hydroxyl group.
Uniqueness
Methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13NO4 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
methyl 1-benzyl-3-hydroxy-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-19-14(18)11-7-8-15(13(17)12(11)16)9-10-5-3-2-4-6-10/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
POSKVVYTXZORIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=O)N(C=C1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




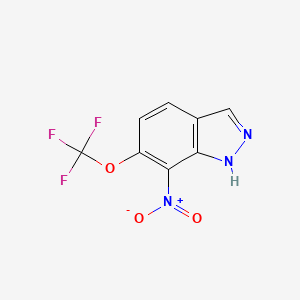




![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)

